5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
The synthesis of 5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazoline ring, followed by the introduction of the benzylidene group and the dihexylamino substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic or imidazoline rings.
Scientific Research Applications
5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one can be compared with similar compounds such as:
- 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-4-one
- 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-3-one
These compounds share structural similarities but differ in the position of the substituents on the imidazoline ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C29H39N3O |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C29H39N3O/c1-4-6-8-13-21-31(22-14-9-7-5-2)29-30-27(23-25-15-11-10-12-16-25)28(33)32(29)26-19-17-24(3)18-20-26/h10-12,15-20,23H,4-9,13-14,21-22H2,1-3H3/b27-23- |
InChI Key |
KGMVOWPULAGJCV-VYIQYICTSA-N |
SMILES |
CCCCCCN(CCCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Isomeric SMILES |
CCCCCCN(CCCCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Origin of Product |
United States |
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